2-Ethyl-3,5,7-trimethyl-3H-imidazo[4,5-b]pyridine is a heterocyclic compound with significant implications in various scientific fields. Its molecular formula is and it has a molecular weight of 175.23 g/mol. This compound is categorized under imidazopyridines, which are known for their diverse biological activities and applications in medicinal chemistry.
The compound is classified as an imidazo[4,5-b]pyridine derivative, specifically featuring ethyl and trimethyl substituents. It is listed under the Chemical Abstracts Service with the number 133240-06-9. The structure can be represented by the SMILES notation: CCc1nc2c(C)cc(C)nc2[nH]1
, indicating its complex ring formation which contributes to its chemical properties and reactivity .
Methods of Synthesis
The synthesis of 2-Ethyl-3,5,7-trimethyl-3H-imidazo[4,5-b]pyridine can be achieved through several methods, typically involving multi-step reactions that include:
Each step requires careful control of reaction conditions such as temperature and solvent choice to optimize yield and purity.
Structure Details
The structure of 2-Ethyl-3,5,7-trimethyl-3H-imidazo[4,5-b]pyridine features a fused bicyclic system comprising an imidazole and a pyridine ring. The presence of multiple methyl groups contributes to its steric properties and influences its reactivity.
InChI=1S/C10H13N3/c1-4-8-12-9-6(2)5-7(3)11-10(9)13-8/h5H,4H2,1-3H3,(H,11,12,13)
These structural characteristics are essential for understanding its chemical behavior and potential interactions in biological systems .
Reactions Involving the Compound
2-Ethyl-3,5,7-trimethyl-3H-imidazo[4,5-b]pyridine can participate in various chemical reactions typical for heterocycles:
These reactions are critical for its functionalization in synthetic organic chemistry.
The mechanism of action for compounds like 2-Ethyl-3,5,7-trimethyl-3H-imidazo[4,5-b]pyridine often involves interaction with biological targets such as enzymes or receptors. The specific interactions depend on the substituents on the imidazole and pyridine rings which influence binding affinity and specificity.
Physical Properties
Chemical Properties
These properties are crucial for practical applications in laboratory settings and industrial processes.
2-Ethyl-3,5,7-trimethyl-3H-imidazo[4,5-b]pyridine has several scientific uses:
The ongoing research into this compound continues to reveal new applications and enhance our understanding of its properties and mechanisms .
The imidazo[4,5-b]pyridine system comprises a six-membered pyridine ring fused with a five-membered imidazole at bonds 4/5 and 5/4 (IUPAC notation). Substituent positioning critically dictates electronic, steric, and solubility profiles:
Table 1: Structural Analogues of Alkylated Imidazo[4,5-b]pyridines
Compound Name | Substituents | Molecular Formula | MW (g/mol) |
---|---|---|---|
2-Ethyl-7-methyl-3H-imidazo[4,5-b]pyridine | 2-Ethyl, 7-methyl | C₉H₁₁N₃ | 161.21 |
2-Ethyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridine | 2-Ethyl, 5,7-dimethyl | C₁₀H₁₃N₃ | 175.23 |
7-Chloro-2-ethyl-5-methyl-3H-imidazo[4,5-b]pyridine | 2-Ethyl, 5-methyl, 7-chloro | C₁₀H₁₂ClN₃ | 209.67 |
Target: 2-Ethyl-3,5,7-trimethyl-3H-imidazo[4,5-b]pyridine | 2-Ethyl, 3,5,7-trimethyl | C₁₁H₁₅N₃ | 189.26 |
Electronic perturbations from alkyl groups include:
Table 2: Key Physicochemical Properties and Interactions
Structural Feature | Electronic Effect | Role in Target Engagement |
---|---|---|
C5/C7 Methyl | Electron-donating (+I effect), reduces electrophilicity | Shields against nucleophilic attack, enhances aromatic π-stacking |
N3 Methyl | Converts imidazole to tertiary amine | Blocks protonation, increases logD, stabilizes conformation |
2-Ethyl | Moderate lipophilicity (π ~0.56) | Fills hydrophobic subpockets in receptor binding sites |
The evolution of ARBs exemplifies rational drug design anchored in imidazole chemistry:
Figure: Evolution of Key ARB Pharmacophores
Takeda Leads S-8308 (Imidazole-5-acetic acid derivative) | v EXP7711 (Biphenyl carboxylic acid) | v Losartan (Tetrazole-substituted biphenyl + n-butylimidazole) | v Polyalkylated Imidazopyridines (e.g., 2-Ethyl-3,5,7-trimethyl-3H-imidazo[4,5-b]pyridine)
This trajectory underscores how alkyl/aryl imidazole substitutions evolved to balance AT1 affinity, insurmountable antagonism, and pharmacokinetics—directly informing synthetic strategies for advanced analogues like 2-ethyl-3,5,7-trimethyl-3H-imidazo[4,5-b]pyridine [6] [8].
Despite historical progress, critical questions persist regarding polyalkylated imidazopyridines:
Table 3: Priority Research Areas for Target Compound
Knowledge Gap | Experimental Approach | Expected Impact |
---|---|---|
AT1 Receptor Binding Kinetics | Surface plasmon resonance (SPR) assays | Quantify affinity (KD) and residence time |
Regioselective C7 Functionalization | Pd/directing group catalysis | Enable C7-derivatization for SAR expansion |
Metabolite Identification | LC-MS/MS with human microsomes | Identify major oxidative pathways |
In Vivo Efficacy | Spontaneously hypertensive rat (SHR) model | Validate antihypertensive activity and bioavailability |
CAS No.: 1986-70-5
CAS No.: 32986-79-1
CAS No.: 7412-67-1
CAS No.: 802855-66-9
CAS No.: 4261-17-0
CAS No.: